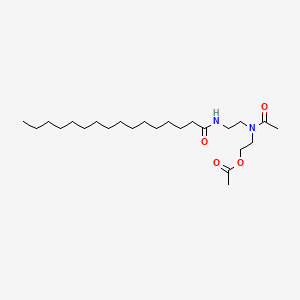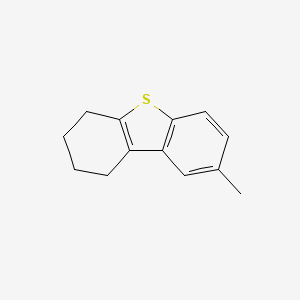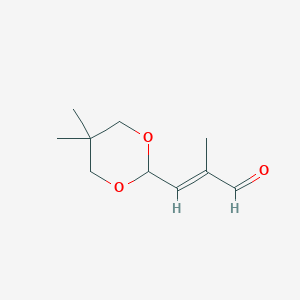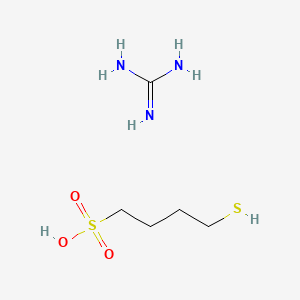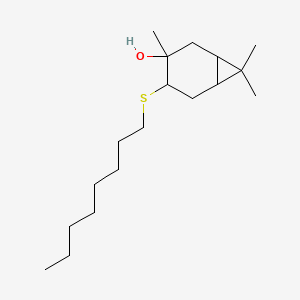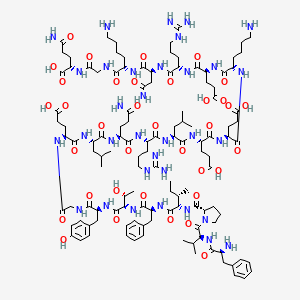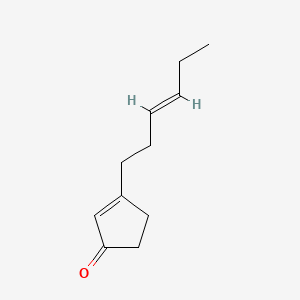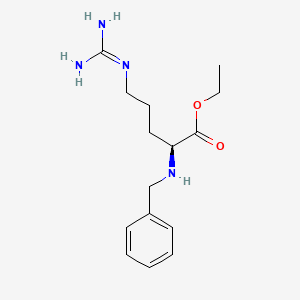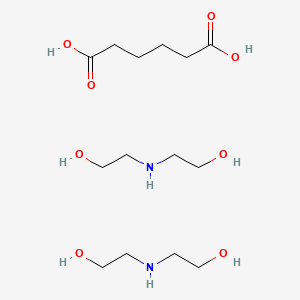
Einecs 285-118-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of adipic acid, compound with 2,2’-iminodiethanol (1:2), involves the reaction of adipic acid with 2,2’-iminodiethanol under controlled conditions. The reaction typically occurs in a solvent such as water or an organic solvent, with the temperature maintained between 50°C and 100°C. The reaction mixture is stirred for several hours until the desired product is formed. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Adipic acid, compound with 2,2’-iminodiethanol (1:2), undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
Adipic acid, compound with 2,2’-iminodiethanol (1:2), has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of adipic acid, compound with 2,2’-iminodiethanol (1:2), involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Adipic acid, compound with 2,2’-iminodiethanol (1:2), can be compared with other similar compounds such as:
Adipic acid: A dicarboxylic acid used in the production of nylon and other polymers.
2,2’-Iminodiethanol: An amino alcohol used in the synthesis of surfactants and other chemicals. The uniqueness of adipic acid, compound with 2,2’-iminodiethanol (1:2), lies in its combination of properties from both adipic acid and 2,2’-iminodiethanol, making it useful in a wide range of applications
Propriétés
Numéro CAS |
85029-95-4 |
|---|---|
Formule moléculaire |
C14H32N2O8 |
Poids moléculaire |
356.41 g/mol |
Nom IUPAC |
hexanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C6H10O4.2C4H11NO2/c7-5(8)3-1-2-4-6(9)10;2*6-3-1-5-2-4-7/h1-4H2,(H,7,8)(H,9,10);2*5-7H,1-4H2 |
Clé InChI |
FEEXJOLKHCHAEX-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CC(=O)O.C(CO)NCCO.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


